2-Bromo-6-[tri(propan-2-yl)silyl]pyridine
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Overview
Description
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine is an organosilicon compound that features a bromine atom and a tri(propan-2-yl)silyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[tri(propan-2-yl)silyl]pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the tri(propan-2-yl)silyl group. One common method involves the reaction of 2-bromo-6-chloropyridine with tri(propan-2-yl)silyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and an organic solvent.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-[tri(propan-2-yl)silyl]pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through the interaction with boronic acids and palladium catalysts . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: This compound has a similar structure but with a methyl group instead of the tri(propan-2-yl)silyl group.
(2-Bromoethynyl)triisopropylsilane: This compound features a bromoethynyl group attached to a triisopropylsilyl group.
Uniqueness
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine is unique due to the presence of both a bromine atom and a bulky tri(propan-2-yl)silyl group. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
CAS No. |
212612-76-5 |
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Molecular Formula |
C14H24BrNSi |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H24BrNSi/c1-10(2)17(11(3)4,12(5)6)14-9-7-8-13(15)16-14/h7-12H,1-6H3 |
InChI Key |
NZCRNCBJOUZGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=NC(=CC=C1)Br)(C(C)C)C(C)C |
Origin of Product |
United States |
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